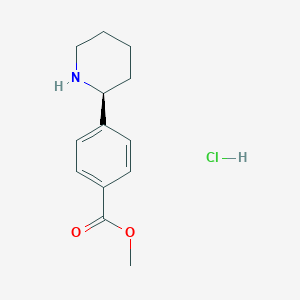

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-[(2S)-piperidin-2-yl]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDNHEWPPXDXMA-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)[C@@H]2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-(Piperidin-2-yl)Benzoic Acid

The core synthetic pathway involves esterifying 4-(piperidin-2-yl)benzoic acid with methanol. Thionyl chloride (SOCl₂) is a preferred reagent for activating the carboxylic acid group, forming the intermediate acyl chloride, which reacts with methanol to yield the methyl ester. Alternative catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are less common due to side reactions.

Reaction Conditions:

- Temperature: 0–25°C (to minimize racemization)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Yield: 75–85%

Post-esterification, the free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt.

Enantioselective Synthesis via Asymmetric Hydrogenation

Achieving the (S)-configuration requires stereochemical control. Asymmetric hydrogenation of a prochiral ketone precursor using chiral catalysts is a validated approach. For example:

- Substrate Preparation: 4-(Pyridin-2-yl)benzoic acid is reduced to 4-(piperidin-2-yl)benzoic acid using transfer hydrogenation with formaldehyde and a palladium-on-carbon (Pd/C) catalyst.

- Chiral Catalysis: Ruthenium complexes with BINAP ligands (e.g., RuCl₂[(S)-BINAP]) enable enantioselective hydrogenation, achieving >90% enantiomeric excess (ee).

Optimization Parameters:

- Pressure: 50–100 bar H₂

- Temperature: 60–80°C

- Solvent: Methanol or ethanol

Reaction Optimization and Industrial Scalability

Transfer Hydrogenation for Piperidine Methylation

The patent US8697876B2 details transfer hydrogenation using formaldehyde under ambient pressure to convert piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid, a precursor for analogous compounds. Adapting this method:

- Catalyst: 5% Pd/C

- Conditions: 90–95°C, aqueous formic acid

- Yield: 80–90%

This step avoids high-pressure equipment, enhancing scalability.

Grignard Reagent Utilization

For introducing the pyridinyl group, Turbo Grignard reagents (isopropylmagnesium chloride/LiCl) enable coupling at ambient temperature, circumventing cryogenic conditions.

Example Protocol:

- React 4-bromobenzoate with Turbo Grignard to form a benzylmagnesium intermediate.

- Quench with 2-piperidone to yield 4-(piperidin-2-yl)benzoate.

Analytical Characterization and Quality Control

Spectroscopic Data

Crystallographic Analysis

X-ray diffraction (Fig. 1A in US8697876B2) confirms the crystalline nature of the hydrochloride salt. Differential scanning calorimetry (DSC) shows a melting point of 198–202°C.

Industrial-Scale Production Challenges

Purity and Color Control

High catalyst loadings (>0.02 wt% Cu₂O) in amination steps prevent discoloration caused by side reactions. Final recrystallization from ethanol/water ensures >99% purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium and rhodium.

Common Reagents and Conditions

Common reagents used in these reactions include palladium, rhodium, titanium isopropoxide, and sodium cyanoborohydride. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Pharmaceutical Applications

-

Central Nervous System Disorders :

- (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride is being explored as a lead compound for developing drugs targeting CNS disorders due to its structural characteristics that suggest potential neuroactivity .

-

Chemical Probes :

- In research settings, this compound can serve as a chemical probe to investigate biological pathways and mechanisms. Its ability to interact with various receptors makes it a valuable tool in pharmacological studies .

- Drug Development :

The biological activity of this compound is primarily attributed to its piperidine moiety, which is common in many pharmaceuticals. Its pharmacological effects include:

- Inhibition of Enzymes : Studies have shown that piperidine derivatives can inhibit specific enzymes involved in disease processes, such as the MenA enzyme in Mycobacterium tuberculosis, indicating potential applications in antimicrobial drug design .

- Receptor Interactions : The compound's interaction with various receptors, including histamine receptors, suggests it may have implications in treating allergic reactions and CNS disorders .

Case Study 1: Tuberculosis Treatment

A recent study highlighted the efficacy of piperidine derivatives, including this compound, as inhibitors of the MenA enzyme. The analogs displayed improved pharmacokinetic parameters and significant synergy with other agents, achieving notable sterilization of Mtb within two weeks of treatment .

Case Study 2: CNS Activity

Another investigation focused on the structure-activity relationship (SAR) of piperidine derivatives revealed that modifications to the piperidine ring could enhance affinity for CNS targets. This study emphasized the importance of stereochemistry and functional group placement on the pharmacological profile of similar compounds .

Mechanism of Action

The mechanism of action of (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound can interact with various biological receptors, leading to its pharmacological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (S)-methyl 4-(piperidin-2-yl)benzoate hydrochloride with its closest analogs:

Key Observations :

- Substituent Position: The position of the piperidine group (2-yl vs. For example, piperidin-4-yl derivatives (CAS 333986-70-2, 936130-82-4) exhibit higher similarity scores due to shared para-substitution patterns .

- Molecular Weight : The 4-ylmethyl analog (CAS 333986-70-2) has a higher molecular weight (267.76 g/mol) due to an additional methylene group .

- Chirality : The (S)-configuration in the target compound distinguishes it from racemic analogs like methyl α-phenyl-2-piperidineacetate hydrochloride (CAS 23655-65-4) .

Research Findings and Gaps

- Structural-Activity Relationships (SAR) : Piperidine substitution patterns influence solubility and receptor binding. For instance, 4-yl derivatives may exhibit better aqueous solubility than 2-yl analogs due to spatial effects .

- Data Limitations : Critical parameters like logP, vapor pressure, and ecotoxicity for the target compound remain uncharacterized, hindering comprehensive risk assessment .

- Regulatory Status : While analogs like 2-methoxy-N-(piperidine-4-yl)benzamide hydrochloride comply with GHS and transport regulations (e.g., IATA), similar documentation is lacking for the target compound .

Biological Activity

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound features a methyl ester functional group attached to a piperidine ring and a benzoate moiety. Its molecular formula is with a CAS number of 1391547-09-3. The structural characteristics contribute to its pharmacological potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in antimicrobial and anticancer domains. Below are detailed findings from recent studies.

1. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40-50 µg/mL |

| P. aeruginosa | 40-50 µg/mL |

| S. typhi | 40-50 µg/mL |

| K. pneumoniae | 40-50 µg/mL |

These results suggest that the compound possesses significant antimicrobial activity, comparable to established antibiotics like ceftriaxone .

2. Anticancer Activity

In vitro studies have demonstrated that this compound effectively reduces cancer stem cell populations in breast cancer models. The following table summarizes the effects observed on various cell lines:

| Cell Line | ALDH1+ Cell Reduction (%) | Concentration Tested (μmol/L) |

|---|---|---|

| BT-474 | 96% | 10 |

| MDA-MB-436 | 93% | 10 |

This reduction in ALDH1+ cancer stem cells suggests that the compound may selectively target these cells while sparing differentiated cells, indicating potential for targeted cancer therapies .

The biological effects of this compound can be attributed to several mechanisms:

Reduction of Nitro Group : The nitro group present in the structure can be reduced to form reactive intermediates that induce apoptosis in cancer cells.

Enzyme Interaction : The compound's structure allows it to bind to specific enzymes involved in cancer progression, potentially inhibiting their activity and disrupting cellular processes associated with tumor growth .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

- Antimicrobial Studies : A comparative study indicated that this compound exhibited similar inhibition zones against bacterial strains as traditional antibiotics, suggesting its viability as an alternative treatment option .

- Cancer Research : A study focusing on the anticancer properties revealed that the compound significantly inhibited the growth of breast cancer cell lines, demonstrating its potential as a therapeutic agent targeting cancer stem cells .

Q & A

Q. What are the standard synthetic routes for (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride?

The synthesis typically involves esterification of 4-(piperidin-2-yl)benzoic acid with methanol under acidic catalysis (e.g., HCl) and reflux conditions. Key steps include cyclization of the piperidine ring and purification via crystallization. Industrial-scale production optimizes solvent systems (e.g., dichloromethane) and bases (e.g., triethylamine) to enhance yield and purity .

Q. How is the compound structurally characterized in academic research?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the stereochemistry of the chiral center and piperidine substitution. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute configuration. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% threshold for pharmacological studies) .

Q. What are the recommended storage conditions to ensure stability?

Store in airtight containers at room temperature (20–25°C) in a dry, dark environment. Avoid exposure to moisture or strong oxidizers, as the hydrochloride salt is hygroscopic and may degrade under acidic/basic conditions .

Q. Which solvents are compatible for dissolution in biological assays?

The compound is soluble in polar aprotic solvents (e.g., DMSO, methanol) but exhibits limited solubility in water. For in vitro studies, prepare stock solutions in DMSO (10–50 mM) and dilute in buffered saline to maintain <1% DMSO concentration .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity between this compound and its analogs?

Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., halogenation, methoxy groups). Use molecular docking to predict binding affinities to target enzymes (e.g., kinases, GPCRs) and validate via enzyme inhibition assays under standardized conditions (pH 7.4, 37°C) .

Q. What experimental strategies optimize enantiomeric purity during synthesis?

Employ chiral resolution techniques such as diastereomeric salt formation with tartaric acid derivatives. Alternatively, use asymmetric catalysis (e.g., transition-metal complexes) to directly yield the (S)-enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How does the hydrochloride salt form influence pharmacokinetic properties?

The hydrochloride salt enhances aqueous solubility and bioavailability compared to the free base. Conduct comparative in vivo studies (rodent models) to assess absorption rates and plasma half-life. Use LC-MS/MS for quantitative pharmacokinetic profiling .

Q. What methodologies identify degradation products under accelerated stability testing?

Subject the compound to stress conditions (40°C/75% RH, acidic/alkaline hydrolysis). Analyze degradation pathways via LC-MS and tandem mass spectrometry (MS/MS). Compare fragmentation patterns with reference standards to identify hydrolyzed esters or piperidine ring-opening products .

Q. How do steric and electronic effects of the piperidine ring impact receptor binding?

Computational modeling (e.g., DFT calculations) evaluates electron density distribution and steric hindrance at the piperidine nitrogen. Validate predictions with competitive binding assays (e.g., radioligand displacement) against receptors like σ-1 or opioid receptors .

Q. What protocols mitigate toxicity in preclinical studies?

Screen for acute toxicity (LD₅₀) in zebrafish or murine models. Assess hepatotoxicity via liver enzyme markers (ALT, AST) and histopathology. Modify the ester group or introduce hydrophilic moieties (e.g., hydroxylation) to reduce off-target effects .

Methodological Notes

- Data Contradictions : Cross-validate biological activity using orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .

- Stereochemical Purity : Always report enantiomeric ratios (e.g., ≥99% ee) to ensure reproducibility in pharmacological studies .

- Ecological Impact : Follow OECD guidelines (Test No. 301) to assess biodegradability and aquatic toxicity, as piperidine derivatives may persist in ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.